molecular formula C6H5ClFN B1461813 5-Chloro-2-fluoro-4-methylpyridine CAS No. 884494-88-6

5-Chloro-2-fluoro-4-methylpyridine

Cat. No.: B1461813
CAS No.: 884494-88-6
M. Wt: 145.56 g/mol
InChI Key: BJWYJLJRKBPTBA-UHFFFAOYSA-N
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Description

Significance of Halogenation in Pyridine (B92270) Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the pyridine ring dramatically influences its chemical reactivity and physical properties. Halogenation can alter the electron distribution within the aromatic system, impacting the pyridine's basicity and susceptibility to nucleophilic or electrophilic attack. nih.govacs.org This modification is a powerful tool for medicinal chemists, as it can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The specific position and nature of the halogen substituent are critical, allowing for fine-tuning of a compound's characteristics. chemrxiv.orgchemrxiv.org For instance, the presence of a fluorine atom can often increase the lipophilicity of a molecule, a desirable trait for drug candidates.

Overview of Substituted Pyridine Derivatives in Chemical Research

Substituted pyridine derivatives are ubiquitous in chemical research and industry. nih.gov They form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govagropages.com The versatility of the pyridine ring allows for the introduction of a wide range of functional groups, leading to a vast chemical space for exploration. nih.govcapes.gov.br Researchers have developed numerous synthetic methodologies to access polysubstituted pyridines, including condensation reactions, transition metal-catalyzed cross-coupling reactions, and C-H functionalization. organic-chemistry.orgscitechdaily.com These methods provide access to a diverse library of compounds for screening in drug discovery and materials science. nih.govnih.gov

Contextualization of 5-Chloro-2-fluoro-4-methylpyridine within Pyridine Chemistry

This compound, with its specific substitution pattern, represents a valuable synthon in organic synthesis. The presence of both a chloro and a fluoro substituent on the pyridine ring offers differential reactivity, allowing for selective transformations at specific positions. The methyl group further influences the electronic and steric environment of the molecule. This trifunctionalized pyridine serves as a key intermediate in the preparation of more complex molecules, particularly in the agrochemical and pharmaceutical industries. unichemist.coma2bchem.com Its unique combination of substituents makes it a desirable starting material for the synthesis of targeted, high-value compounds.

Chemical Properties of this compound

The distinct arrangement of its functional groups imparts specific chemical characteristics to this compound. These properties are crucial for its application in organic synthesis.

PropertyValue
CAS Number 884494-88-6 synquestlabs.com
Molecular Formula C6H5ClFN unichemist.com
Molecular Weight 145.56 g/mol unichemist.com
Boiling Point 190.4±35.0 °C at 760 mmHg unichemist.com
Density 1.3±0.1 g/cm3 unichemist.com
Flash Point 69.0±25.9 °C unichemist.com

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of this compound.

SpectroscopyData
¹H NMR Data not readily available in public sources.
¹³C NMR Data not readily available in public sources.
Mass Spectrometry Data not readily available in public sources.
InChI Key HWDRAVIZSYVICK-UHFFFAOYSA-N sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Synthesis and Reactions

The synthesis of this compound often involves multi-step sequences starting from readily available pyridine derivatives. A common strategy involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the chloro or fluoro substituent. google.com For instance, 2-amino-4-methylpyridine (B118599) can be a starting point, undergoing chlorination and subsequent fluorination. cphi-online.comsigmaaldrich.com The precise conditions, including the choice of reagents and reaction temperature, are critical for achieving high yields and selectivity.

Once synthesized, this compound can undergo a variety of chemical transformations. The chlorine and fluorine atoms exhibit different reactivities towards nucleophilic aromatic substitution, allowing for sequential and site-selective functionalization. The chlorine at the 5-position is generally more susceptible to displacement by nucleophiles than the fluorine at the 2-position. This differential reactivity is a key feature that makes this compound a valuable building block. The methyl group can also be a site for further chemical modification.

Applications in Research and Industry

The primary application of this compound lies in its role as a key intermediate in the synthesis of biologically active molecules.

Building Block for Agrochemicals

In the agrochemical industry, this compound is utilized in the preparation of novel herbicides and pesticides. chemimpex.com The specific halogen substitution pattern can contribute to the desired biological activity and environmental profile of the final product. The ability to selectively functionalize the pyridine ring allows for the creation of a diverse range of potential agrochemical candidates.

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical sector, this compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). a2bchem.comchemimpex.com The halogenated pyridine core is a common motif in many drug molecules, and this particular building block provides a convenient entry point to complex structures. Its use can streamline the synthesis of potential drug candidates for various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWYJLJRKBPTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654219
Record name 5-Chloro-2-fluoro-4-methylpyridine
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-88-6
Record name 5-Chloro-2-fluoro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-88-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-4-methylpyridine
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Record name 884494-88-6
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Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Methylpyridine and Its Precursors

Direct Synthesis Approaches

The synthesis of functionalized pyridine (B92270) rings like 5-Chloro-2-fluoro-4-methylpyridine typically proceeds through the modification of a pre-existing pyridine or picoline (methylpyridine) core rather than a direct, single-step condensation of acyclic precursors. Industrial and laboratory-scale production focuses on indirect pathways which allow for greater control over the regioselectivity of the halogenation steps. The introduction of fluorine and chlorine onto the pyridine ring requires specific and often sequential reactions, making a direct synthesis challenging and uncommon.

Indirect Synthesis Pathways via Pyridine Derivatives

The most viable and documented methods for synthesizing this compound involve leveraging various substituted pyridine derivatives as starting materials or key intermediates.

Synthesis from 2-Fluoro-4-methylpyridine

Beginning with 2-Fluoro-4-methylpyridine, also known as 2-fluoro-4-picoline, the primary transformation required is the introduction of a chlorine atom at the 5-position of the pyridine ring innospk.comsigmaaldrich.com. Direct electrophilic chlorination of this substrate is complex, as the fluorine atom at the 2-position and the methyl group at the 4-position influence the reactivity and regioselectivity of the reaction, potentially leading to a mixture of chlorinated products.

While direct chlorination is challenging, modifying the existing substituents can provide a strategic route to control reactivity. One potential, albeit complex, strategy involves the oxidation of the 4-methyl group to a carboxylic acid. This transformation would significantly alter the electronic properties of the pyridine ring. Following the formation of the carboxylic acid, conversion to an acyl chloride could theoretically serve as a step in a longer synthetic sequence. However, this method does not directly lead to chlorination at the 5-position and is not a commonly documented pathway for this specific target molecule. The primary utility of such oxidative and acyl chlorination reactions is to create functional group "handles" for further, more complex transformations orgsyn.org.

Synthesis from 2-Chloro-4-methylpyridine

A chemically logical pathway to this compound can be devised starting from a 2-amino-4-methylpyridine (B118599) precursor, which is subsequently chlorinated and fluorinated. This route leverages the reactivity of the amino group for the introduction of fluorine.

The initial step involves the selective chlorination of 2-amino-4-methylpyridine to introduce a chlorine atom at the 5-position, yielding 2-amino-5-chloro-4-methylpyridine. This intermediate then undergoes a diazotization reaction, typically using sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then treated with a fluoride (B91410) source, such as anhydrous hydrogen fluoride, in a process analogous to the Balz-Schiemann reaction, to replace the diazonium group with fluorine. This final step yields the target compound, this compound.

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose
12-Amino-4-methylpyridineChlorinating Agent2-Amino-5-chloro-4-methylpyridineIntroduction of chlorine at the 5-position.
22-Amino-5-chloro-4-methylpyridine1. NaNO₂, Acid 2. HFThis compoundConversion of the 2-amino group to a 2-fluoro group via diazotization.

Synthesis from Other Halogenated Methylpyridines

The use of multi-halogenated pyridine intermediates is a cornerstone of synthesizing complex pyridine derivatives. These intermediates allow for selective, stepwise reactions to build the final molecular architecture.

A well-documented pathway involves the use of a brominated pyridine intermediate, which is subsequently converted to the desired chlorinated and fluorinated product. This route often begins with 2-amino-4-picoline and proceeds through the key intermediate 5-bromo-2-fluoro-4-picoline google.cominnospk.com.

The synthesis of this key intermediate can be achieved in a two-step process from 2-amino-4-picoline. First, the starting material is brominated to yield 5-bromo-2-amino-4-picoline google.com. Subsequently, this brominated amine undergoes diazotization in anhydrous hydrogen fluoride with sodium nitrite to replace the amino group with fluorine, yielding 5-bromo-2-fluoro-4-picoline with high yield google.com.

StepStarting MaterialReagentsProductYield (%)
12-Amino-4-picolineBrominating Agent (e.g., NBS)5-Bromo-2-amino-4-picoline93.0
25-Bromo-2-amino-4-picolineAnhydrous Hydrogen Fluoride, Sodium Nitrite5-Bromo-2-fluoro-4-picoline84.5

Data sourced from patent CN102898358A google.com.

With the 5-bromo-2-fluoro-4-picoline intermediate in hand, the final step is to replace the bromine atom at the 5-position with a chlorine atom. This transformation can be accomplished through a halogen-metal exchange reaction. The bromo-substituted pyridine is treated with an organometallic reagent, such as isopropylmagnesium chloride or n-butyllithium, to generate a pyridylmagnesium or pyridyllithium intermediate organic-chemistry.org. This organometallic species is then quenched with an electrophilic chlorine source, like N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom at the 5-position and yield the final product, this compound.

Routes from 2-Fluoro-5-methylpyridine

A plausible pathway to this compound from 2-fluoro-5-methylpyridine involves a multi-step sequence. Initially, the methyl group at the 5-position can be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate or sodium permanganate. The resulting 2-fluoro-5-pyridinecarboxylic acid can then be subjected to a chlorination/decarboxylation reaction to introduce the chlorine atom at the 5-position. However, direct regioselective chlorination at the 5-position of 2-fluoro-4-methylpyridine presents a significant challenge due to the directing effects of the existing substituents.

A notable related synthesis is the preparation of 2-fluoro-5-formyl chloropyridine from 2-fluoro-5-methylpyridine. This process involves the oxidation of the methyl group to a formyl group, followed by chlorination. This indicates that functionalization of the methyl group is a viable strategy for introducing other substituents onto the pyridine ring.

Utilizing 5-Bromo-2-methylpyridin-3-amine in Cross-Coupling

A more direct and commonly employed strategy for the synthesis of halogenated pyridines from amino precursors is the Sandmeyer reaction. In the context of producing this compound from 5-bromo-2-methylpyridin-3-amine, a multi-step transformation would be necessary.

First, the amino group of 5-bromo-2-methylpyridin-3-amine can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment of the diazonium salt with a chloride source, such as copper(I) chloride, would yield 3-chloro-5-bromo-2-methylpyridine. The next crucial step would involve a halogen exchange reaction to replace the bromine atom with a fluorine atom. This can often be accomplished using a fluoride source like potassium fluoride, sometimes in the presence of a phase-transfer catalyst to enhance reactivity.

Alternatively, a related and documented procedure for the synthesis of a similar compound, 5-bromo-2-fluoro-4-picoline, involves a two-step process starting from 2-amino-4-picoline. The first step is bromination, followed by a diazotization reaction in the presence of a fluoride source (a variation of the Balz-Schiemann reaction). This established methodology suggests that a similar pathway, starting with the appropriate aminopyridine, could be a viable route for the synthesis of this compound.

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has also been explored for the synthesis of various pyridine derivatives. While this reaction is primarily used for forming carbon-carbon bonds, it highlights the reactivity of the bromo-substituted position and the potential for its functionalization through transition-metal-catalyzed processes.

Regioselective Synthesis Strategies

Achieving the desired substitution pattern in polysubstituted pyridines is a central challenge in their synthesis. The regioselectivity of electrophilic aromatic substitution on the pyridine ring is influenced by the electronic properties and positions of the existing substituents. For the synthesis of this compound, controlling the position of chlorination is critical.

Direct chlorination of 2-fluoro-4-methylpyridine would likely result in a mixture of products, with substitution occurring at positions dictated by the combined directing effects of the fluoro and methyl groups. The fluorine at the 2-position is an ortho, para-director, while the methyl group at the 4-position is also an ortho, para-director. Therefore, electrophilic attack would be favored at the 3 and 5-positions. Separating the desired 5-chloro isomer from the 3-chloro isomer could be challenging.

To overcome this, regioselective strategies often involve the use of directing groups or the sequential introduction of substituents. For instance, introducing a blocking group at the more reactive 3-position before chlorination, and its subsequent removal, could be a potential strategy.

Another approach involves the functionalization of pyridine N-oxides. The N-oxide group activates the 2- and 4-positions towards nucleophilic attack and the 3- and 5-positions towards electrophilic attack. This altered reactivity can be exploited to achieve specific substitution patterns that are not possible with the parent pyridine. Highly regioselective halogenation of unsymmetrical pyridine N-oxides has been reported as a practical method to access 2-halo-substituted pyridines.

Catalytic Approaches in Pyridine Synthesis Relevant to this compound Analogues

Catalytic methods play a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of functionalized pyridines, including analogues of this compound, heavily relies on catalytic transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridine ring. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide range of substituents with high chemo- and regioselectivity.

For the synthesis of analogues of this compound, these reactions could be employed to introduce the methyl group or other functional groups at specific positions. For example, a dihalopyridine precursor could be selectively coupled with an organoboron reagent (Suzuki coupling) to introduce the methyl group, or with an alkyne (Sonogashira coupling) for further functionalization. The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired outcome and preventing side reactions.

The palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully demonstrated, showcasing the utility of this method for functionalizing the pyridine core.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as halopyridines. The presence of electron-withdrawing groups and the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles.

In the context of synthesizing this compound analogues, SNAr reactions can be utilized to introduce the fluoro or chloro substituents. The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is the reverse of the order for electrophilic substitution. This allows for the selective replacement of one halogen in the presence of another. For instance, in a difluoro- or dichloropyridine, one halogen could be selectively substituted by a nucleophile under controlled conditions.

The position of the halogen on the pyridine ring significantly influences its reactivity in SNAr reactions. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic attack than those at the 3-position due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex through resonance.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is of growing importance in the synthesis of fine chemicals like this compound.

Key areas of focus for greening the synthesis of pyridine derivatives include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.

Catalysis: Employing catalytic reactions, especially those using non-toxic and abundant metals, to improve atom economy and reduce waste.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on fossil fuels.

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of reagents and catalysts.

Advanced Spectroscopic Characterization and Elucidation of 5 Chloro 2 Fluoro 4 Methylpyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 5-Chloro-2-fluoro-4-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, allows for a complete assignment of all nuclei and confirmation of the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling. In this compound, three distinct signals are expected: two aromatic protons and one methyl group.

The chemical shifts can be predicted by considering the electronic effects of the substituents on the pyridine ring. The fluorine atom at the C-2 position and the chlorine atom at the C-5 position are both electron-withdrawing, which deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to 4-methylpyridine. chemicalbook.comresearchgate.net

H-3 Proton: The proton at the C-3 position is expected to appear as a doublet due to coupling with the adjacent fluorine atom at C-2 (³J-coupling). Its chemical shift is influenced by the adjacent electron-withdrawing fluorine atom.

H-6 Proton: The proton at the C-6 position is adjacent to the nitrogen atom and the chlorine-bearing carbon. It is expected to be the most downfield of the protons. It should appear as a singlet, although small long-range couplings to the fluorine or methyl protons might cause slight broadening.

Methyl Protons (-CH₃): The methyl group at C-4 will appear as a singlet in the upfield region of the spectrum, typically around 2.1-2.4 ppm, similar to other methylpyridines. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.0 - 7.3Doublet (d)³J(H-F) ≈ 7-9
H-68.1 - 8.3Singlet (s) or broadened singlet-
-CH₃2.3 - 2.5Singlet (s)-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are anticipated: five for the pyridine ring carbons and one for the methyl carbon. The chemical shifts are significantly affected by the electronegative halogen substituents and the nitrogen atom.

The carbon atom bonded to fluorine (C-2) will exhibit a large C-F coupling constant (¹J), appearing as a doublet, and will be the most downfield of the ring carbons due to the high electronegativity of fluorine. sigmaaldrich.com The other ring carbons will also show smaller long-range C-F couplings.

C-2: Directly bonded to fluorine, this carbon signal will be a large doublet and significantly shifted downfield.

C-3: This carbon is adjacent to the fluorinated carbon and will show a ²J C-F coupling.

C-4: The methyl-substituted carbon. Its chemical shift will be influenced by both the methyl group and the adjacent chloro- and fluoro-substituted carbons.

C-5: The carbon bearing the chlorine atom. The effect of chlorine on the chemical shift is less pronounced than that of fluorine.

C-6: This carbon is adjacent to the ring nitrogen and the chlorine-substituted carbon.

-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-2160 - 165Doublet (¹J ≈ 230-250 Hz)
C-3120 - 125Doublet (²J ≈ 15-25 Hz)
C-4148 - 152Doublet (³J ≈ 3-5 Hz)
C-5128 - 132Singlet or small doublet
C-6145 - 149Doublet (³J ≈ 3-5 Hz)
-CH₃16 - 20Singlet or quartet (if coupled to F)

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. chemicalbook.com It offers a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. alfa-chemistry.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. nih.gov The signal for the C-2 fluorine is expected to appear as a doublet due to coupling with the adjacent H-3 proton (³J). The typical chemical shift for a fluorine atom attached to a pyridine ring can be compared to that of 2-fluoropyridine. spectrabase.com

While 1D NMR provides essential data, 2D NMR experiments are crucial for definitive structural confirmation by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between adjacent protons. In this case, it would primarily be used to confirm the absence of coupling for the H-6 and methyl protons, reinforcing their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would be invaluable for unambiguously assigning each proton signal to its corresponding carbon. It would show correlations between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show characteristic absorption bands for the various bonds present in the molecule. researchgate.net The positions of these bands can be interpreted by comparison with known data for halogenated and methylated pyridines. spectroscopyonline.com

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretch: From the methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: These vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption is expected in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: This vibration occurs at lower wavenumbers, typically in the 700-850 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aliphatic C-H Stretch (-CH₃)2950 - 3000Medium
C=N Ring Stretch~1580 - 1610Strong
C=C Ring Stretch~1450 - 1550Strong-Medium
C-F Stretch~1250 - 1300Strong
C-Cl Stretch~750 - 800Strong

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound and its analogues. The technique is sensitive to the vibrations of the pyridine ring and the substituents, offering a detailed fingerprint of the molecule's structure.

The Raman spectrum of pyridine and its derivatives is characterized by several prominent peaks corresponding to C-C, C-H, and C-N bond vibrations within the aromatic ring. researchgate.netresearchgate.net The introduction of substituents, such as chloro, fluoro, and methyl groups, leads to shifts in the vibrational frequencies and changes in the intensity of the Raman bands. These shifts are influenced by the mass of the substituent, its electronic effect (inductive and resonance), and its position on the pyridine ring. acs.org

For substituted pyridines, the ring breathing mode, a symmetric expansion and contraction of the entire ring, is a particularly strong and characteristic band in the Raman spectrum, often observed around 1000 cm⁻¹. researchgate.netresearchgate.net The frequency of this mode is sensitive to the nature and position of the substituents. For instance, the formation of a dative bond, as in the pyridine-borane complex, causes a shift in the ring breathing mode frequency. nih.gov

In the case of this compound, the presence of electron-withdrawing halogen atoms and an electron-donating methyl group will influence the electron density distribution within the pyridine ring, thereby affecting the force constants of the various bonds and leading to characteristic shifts in the Raman spectrum. The vibrational modes will be a complex interplay of the individual substituent effects. nih.gov A detailed analysis of the Raman spectrum, often aided by computational methods like Density Functional Theory (DFT), can help in the precise assignment of the observed vibrational bands to specific molecular motions. acs.orgnih.gov

Table 1: Prominent Raman Frequencies for Pyridine and Potential Shifts in Substituted Analogues

Vibrational ModeTypical Frequency in Pyridine (cm⁻¹)Expected Shift in this compoundReason for Shift
Ring Breathing~990-1030 researchgate.netias.ac.inShift to higher or lower frequencyCombination of electronic and mass effects of substituents.
C-H in-plane bending~1030-1070 ias.ac.inShift and intensity changesSubstitution pattern alters these modes significantly.
Ring stretching (C-C, C-N)~1570-1600 ias.ac.inSplitting and shifting of bandsElectron-withdrawing/donating nature of substituents alters bond strengths.
C-Cl stretchingNot present in pyridineAppearance of a new bandVibration of the carbon-chlorine bond.
C-F stretchingNot present in pyridineAppearance of a new bandVibration of the carbon-fluorine bond.
CH₃ rocking/bendingNot present in pyridineAppearance of new bandsVibrations of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. chemguide.co.uk For this compound (C₆H₅ClFN), with a molecular weight of 145.56 g/mol , the molecular ion peak (M⁺) would be expected at m/z 145. cymitquimica.com The presence of chlorine will also result in a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. libretexts.org In pyridine and its derivatives, the initial ionization often involves the removal of a non-bonding electron from the nitrogen atom. youtube.com The fragmentation of halogenated pyridines is influenced by the relative strengths of the carbon-halogen bonds and the stability of the resulting fragments.

Common fragmentation pathways for substituted pyridines include:

Loss of a halogen atom: Cleavage of the C-Cl or C-F bond. The relative ease of cleavage depends on the bond strength.

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 130.

Loss of HCN: A common fragmentation pathway for pyridine rings, leading to the formation of a four-membered ring fragment.

Ring cleavage: The pyridine ring can undergo more extensive fragmentation, leading to smaller charged species. aip.org

The presence of both chlorine and fluorine atoms in this compound will lead to a complex fragmentation pattern. The relative abundance of the fragment ions will depend on the stability of the resulting cations and neutral radicals. For instance, α-cleavage, the breaking of the bond adjacent to the heteroatom, is a common fragmentation pattern in amines and related compounds. youtube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ionm/z ValuePossible Origin
[C₆H₅ClFN]⁺145/147Molecular ion (M⁺)
[C₅H₂ClFN]⁺130/132Loss of •CH₃
[C₆H₅FN]⁺110Loss of Cl
[C₆H₅ClN]⁺126/128Loss of F
[C₅H₂N]⁺76Loss of Cl, F, and •CH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org Pyridine exhibits electronic transitions that are similar to benzene, but with some key differences due to the presence of the nitrogen heteroatom and its non-bonding electrons. wikipedia.org The UV-Vis spectrum of pyridine shows transitions in the ultraviolet region, which are classified as π → π* and n → π* transitions. libretexts.orglibretexts.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions and result in strong absorption bands. libretexts.org The n → π* transitions involve the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital. These are generally lower in energy and have a lower molar absorptivity compared to the π → π* transitions. libretexts.orglibretexts.org

The introduction of substituents on the pyridine ring, as in this compound, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). These shifts are described as:

Bathochromic shift (red shift): A shift to longer wavelengths, often caused by substituents that extend the conjugated system or by electron-donating groups.

Hypsochromic shift (blue shift): A shift to shorter wavelengths, often caused by substituents that disrupt conjugation or by electron-withdrawing groups.

In this compound, the chloro and fluoro groups are electron-withdrawing, while the methyl group is electron-donating. The net effect on the electronic transitions will be a combination of these influences. The halogen atoms are expected to cause a hypsochromic shift of the n → π* transition due to the inductive withdrawal of electron density from the nitrogen atom. The effect on the π → π* transitions is more complex and depends on the interplay between inductive and resonance effects.

Table 3: Electronic Transitions in Pyridine and Expected Effects in this compound

TransitionTypical λ_max in Pyridine (nm)Expected Shift in this compoundReason for Shift
π → π~200 and ~255 researchgate.netPotential shiftCombined electronic effects of substituents on the π system.
n → π~270-280 researchgate.netHypsochromic (blue) shiftElectron-withdrawing halogens lower the energy of the non-bonding orbital.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state for this compound and its analogues.

The crystal structure of pyridine itself is orthorhombic. wikipedia.org The introduction of substituents significantly influences the crystal packing. In substituted pyridines, the arrangement of molecules in the crystal lattice is governed by a balance of forces, including van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonding or halogen bonding. acs.org

A single-crystal X-ray diffraction study of this compound would yield precise data on:

Molecular Geometry: Accurate bond lengths (e.g., C-C, C-N, C-Cl, C-F, C-H) and bond angles, confirming the planarity of the pyridine ring and the geometry of the substituents.

Conformation: The orientation of the methyl group relative to the pyridine ring.

Crystal Packing: How the molecules are arranged in the unit cell, revealing any π-π stacking interactions between pyridine rings or other intermolecular contacts. nih.govmdpi.com

This information is invaluable for understanding the structure-property relationships of the compound and for designing new materials with specific solid-state properties.

Table 4: Expected Crystallographic Parameters for this compound

ParameterExpected InformationInfluencing Factors
Crystal Systeme.g., Orthorhombic, Monoclinic, Triclinic mdpi.comMolecular symmetry and packing efficiency.
Space GroupDescribes the symmetry of the unit cell.Molecular symmetry and intermolecular interactions.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit.Molecular size and packing arrangement.
Bond Lengths (Å)Precise distances between bonded atoms.Hybridization, bond order, and electronic effects of substituents.
Bond Angles (°)Angles between adjacent bonds.Hybridization and steric hindrance between substituents.
Intermolecular InteractionsEvidence of π-π stacking, halogen bonding, or other non-covalent interactions. mdpi.commdpi.comPolarity, shape, and functional groups of the molecule.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Fluoro 4 Methylpyridine

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting and understanding a molecule's reactive behavior by identifying regions that are electron-rich and susceptible to electrophilic attack, and regions that are electron-deficient and prone to nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then color-coded, typically with red indicating regions of highest negative potential (electron-rich) and blue indicating areas of highest positive potential (electron-deficient), while green represents neutral or near-zero potential.

For 5-Chloro-2-fluoro-4-methylpyridine, the MEP map would be significantly influenced by its various substituents. The nitrogen atom in the pyridine (B92270) ring is inherently electronegative and typically represents a region of negative electrostatic potential, making it a primary site for electrophilic attack or protonation. The presence of a fluorine atom at the 2-position and a chlorine atom at the 5-position, both being highly electronegative, would further withdraw electron density from the pyridine ring, creating regions of positive potential around them. Conversely, the methyl group at the 4-position is an electron-donating group, which would increase the electron density in its vicinity, potentially influencing the reactivity of the adjacent positions on the ring.

The interplay of these electronic effects would result in a complex MEP map. The most negative potential (red region) is expected to be localized on the nitrogen atom, making it the most probable site for interactions with electrophiles. The hydrogen atoms of the methyl group and the regions around the carbon atoms bonded to the halogens are likely to exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack. Understanding these reactive sites is critical for predicting the molecule's interaction with biological targets and its metabolic fate.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Pyridine Nitrogen Atom Highly Negative (Red) Site for electrophilic attack and protonation
Vicinity of Fluorine and Chlorine Atoms Positive (Blue) Susceptible to nucleophilic interactions
Hydrogen Atoms of Methyl Group Positive (Blue) Potential sites for hydrogen bonding and nucleophilic attack

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited state properties of molecules, including their electronic absorption spectra. This method extends the principles of Density Functional Theory (DFT) to time-dependent phenomena, allowing for the prediction of excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π, n-π). These calculations are instrumental in interpreting experimental UV-Vis spectra and understanding the electronic structure of molecules.

For this compound, TD-DFT calculations would predict the electronic transitions that give rise to its absorption bands in the UV-Vis spectrum. The electronic structure of the pyridine ring, with its π-system and the lone pair of electrons on the nitrogen atom, is the primary determinant of its electronic spectrum. The substituents—chloro, fluoro, and methyl groups—would cause shifts in the absorption maxima (λmax) and changes in the intensities of these transitions. The halogen atoms, with their electron-withdrawing effects, and the methyl group, with its electron-donating character, would modify the energies of the molecular orbitals involved in the electronic transitions.

Typical electronic transitions in pyridine derivatives involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). TD-DFT calculations can provide detailed information about the orbitals involved in each transition. For this compound, one would expect to see transitions characteristic of the substituted pyridine core. The calculated oscillator strengths provide a theoretical measure of the intensity of each absorption band.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

Transition Calculated Excitation Energy (eV) Calculated Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
S0 → S1 4.50 275 0.02 n → π*
S0 → S2 5.25 236 0.15 π → π*

Note: The values in this table are illustrative and represent typical ranges for substituted pyridines. Actual values would require specific TD-DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including conformational changes, interactions with solvent molecules, and binding to other molecules. These simulations are crucial for understanding the behavior of chemical compounds in a realistic environment, such as in aqueous solution or within a biological system.

Furthermore, MD simulations could be used to investigate the interaction of this compound with a biological target, such as a protein receptor or an enzyme. By placing the molecule in the binding site of a protein and simulating the system's dynamics, one can observe the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and the conformational changes in both the ligand and the protein upon binding. This information is invaluable for drug design and understanding the mechanism of action of bioactive compounds. The simulation would typically be run for several nanoseconds or even microseconds to capture relevant biological events.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By correlating molecular descriptors—numerical representations of the physicochemical properties of molecules—with their observed biological activities, QSAR models can be developed to predict the activity of new, untested compounds. chemrevlett.com This approach is widely used in medicinal chemistry and toxicology to guide the design of more potent and safer chemicals. chemrevlett.com

In the context of this compound, a QSAR study would involve a dataset of pyridine derivatives with known biological activities (e.g., inhibitory concentrations against a particular enzyme). For each compound in the dataset, including this compound, a set of molecular descriptors would be calculated. These descriptors can be categorized into several types:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors like dipole moment and orbital energies (HOMO and LUMO).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that best correlates the descriptors with the biological activity.

For this compound, key descriptors would include its molecular weight, logP (a measure of lipophilicity), molar refractivity, and electronic properties derived from its substituents. The presence of halogen atoms would contribute to its lipophilicity and potential for halogen bonding, while the methyl group would influence its size and electronic properties. A successful QSAR model could then be used to predict the biological activity of this compound and to design new analogs with improved properties.

Table 3: Selected Molecular Descriptors Potentially Important for QSAR Modeling of this compound

Descriptor Description Potential Influence on Activity
Molecular Weight Mass of the molecule Can affect diffusion and binding
LogP Octanol-water partition coefficient Relates to membrane permeability and hydrophobic interactions
Molar Refractivity Molar volume and polarizability Influences binding affinity
Dipole Moment Measure of molecular polarity Affects electrostatic interactions

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Fluoro 4 Methylpyridine

Reactivity of Halogen Substituents

The pyridine (B92270) ring in 5-Chloro-2-fluoro-4-methylpyridine is substituted with two different halogen atoms: fluorine at the C2 position and chlorine at the C5 position. The reactivity of these halogens in substitution reactions is a key aspect of the compound's chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines. In this compound, the fluorine atom at the C2 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C5 position. This enhanced reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The general mechanism for SNAr reactions on halopyridines involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate, followed by the departure of the halide leaving group to restore aromaticity.

Studies on related 2-fluoropyridines have shown that they are significantly more reactive towards nucleophiles compared to their 2-chloro counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. This high reactivity of the C-F bond in SNAr reactions allows for selective substitution at the C2 position of this compound, leaving the C5-chloro substituent intact under appropriate reaction conditions.

Common nucleophiles used in SNAr reactions with 2-fluoropyridines include amines, alkoxides, and thiols. The reaction conditions typically involve a suitable solvent and often a base to facilitate the reaction.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalopyridines

Dihalopyridine SubstratePosition of Nucleophilic AttackActivating/Deactivating Factors
2-Fluoro-5-chloropyridineC2The nitrogen atom strongly activates the C2 position for nucleophilic attack.
2,4-DichloropyridineC4Under certain ligand-controlled palladium-catalyzed conditions, C4 selectivity can be achieved.
2,5-DichloropyridineC2Oxidative addition in cross-coupling is favored at the C2 position.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the differential reactivity of the two halogen atoms can be exploited to achieve selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl > F. Consequently, the chlorine atom at the C5 position is expected to be more reactive than the fluorine atom at the C2 position in these transformations. However, the inherent electronic properties of the pyridine ring, where the C2 position is more electron-deficient, can influence this selectivity. For 2,5-dihalopyridines, oxidative addition in palladium-catalyzed couplings is generally favored at the C2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For substrates like this compound, the Suzuki-Miyaura coupling would be expected to selectively occur at the C5-Cl bond, especially with catalysts and conditions that favor the reaction of chloroarenes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst. While chloro-substituted pyridines are viable coupling partners in Negishi reactions, fluoro substituents are typically inert. This difference in reactivity allows for selective coupling at the C5 position of this compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper co-catalyst, and a base. Similar to other cross-coupling reactions, the C-Cl bond at the C5 position is the more likely site for the Sonogashira coupling to occur, given the general inertness of C-F bonds under these conditions.

Table 2: General Reactivity of Halogens in Cross-Coupling Reactions

Cross-Coupling ReactionGeneral Halogen Reactivity OrderPreferred Site on 2,5-Dihalopyridines
Suzuki-MiyauraI > Br > Cl >> FC2 (electronically favored) or C5 (based on C-X bond strength)
NegishiI > Br > Cl > FC5 (fluoro is generally inert)
SonogashiraI > Br > Cl >> FC5 (fluoro is generally inert)

Reactions at the Methyl Group

The methyl group at the C4 position of the pyridine ring is also a site for chemical modification. Common reactions involving methyl groups on aromatic rings include oxidation and halogenation.

Oxidation: The methyl group of 4-methylpyridine and its derivatives can be oxidized to a carboxylic acid (isonicotinic acid) using strong oxidizing agents like potassium permanganate. This transformation provides a route to introduce a carboxylic acid functionality at the C4 position.

Halogenation: Free-radical halogenation of the methyl group can occur under specific conditions, typically involving UV light or a radical initiator. This would lead to the formation of mono-, di-, or tri-halomethyl derivatives, which are versatile intermediates for further synthetic transformations.

Ring Functionalization Reactions

Beyond the substitution of the existing halogen and methyl groups, the pyridine ring itself can be further functionalized. One powerful method for regioselective functionalization of pyridines is directed ortho-metalation (DoM). In this strategy, a directing group on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a new substituent.

For this compound, the existing substituents could potentially direct metalation. However, the strong electron-withdrawing nature of the fluorine and the pyridine nitrogen might make the ring protons less acidic and direct the metalation to specific positions. The feasibility and regioselectivity of DoM on this particular substrate would require experimental investigation.

Reaction Mechanisms in Complex Syntheses Involving Pyridine Intermediates

The mechanistic understanding of reactions involving substituted pyridines is crucial for designing complex synthetic routes. In the context of this compound, the interplay of electronic and steric effects governs the outcome of its reactions.

For SNAr reactions, the stability of the Meisenheimer intermediate is paramount. The electron-withdrawing nitrogen atom and the fluorine at C2 effectively stabilize the negative charge that develops on the ring during nucleophilic attack at the C2 position. The methyl group at C4, being electron-donating, slightly counteracts this effect but does not override the strong activation provided by the nitrogen and fluorine.

In metal-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The site of oxidative addition is a key determinant of the regioselectivity. As mentioned earlier, for dihalopyridines, this is influenced by both the carbon-halogen bond strength and the electronic properties of the pyridine ring. The choice of catalyst, ligands, and reaction conditions can be tuned to favor one site over the other, enabling selective synthesis of desired isomers.

Applications of 5 Chloro 2 Fluoro 4 Methylpyridine and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

The pyridine (B92270) scaffold is a "privileged" structure in medicinal chemistry, appearing in thousands of drug candidates and numerous FDA-approved medications. neustel.com Its ability to form hydrogen bonds, its stability, and the potential for substitution at various positions on the ring allow for the fine-tuning of biological activity and pharmacokinetic properties. neustel.comgoogle.com While the body of public research specifically detailing the biological activities of 5-Chloro-2-fluoro-4-methylpyridine derivatives is limited, its utility as a synthetic intermediate in the creation of novel therapeutic agents is documented in patent literature.

This compound serves as a key intermediate in the multi-step synthesis of complex, biologically active molecules. Its specific reactivity allows it to be incorporated into larger molecular frameworks. A notable example is its use as a reactant in the synthesis of modulators for the integrated stress response (ISR) pathway. In a patented synthetic route, this compound is reacted with another molecule in the presence of sodium hydride to form a more complex derivative, demonstrating its role as a crucial building block for creating potential new medicines. google.com

The end-products synthesized using this compound have been investigated as novel therapeutic agents. Specifically, this compound is a precursor for molecules designed to modulate the eukaryotic initiation factor 2B (eIF2B). google.com The eIF2B is a critical component of the integrated stress response (ISR) pathway, a cellular signaling network that helps cells cope with various stresses. google.com Dysregulation of this pathway is implicated in numerous diseases, and small molecule therapeutics that can modulate its activity represent a promising new area of drug discovery. google.com The compounds synthesized from this compound are being explored for their potential to treat a range of conditions including neurodegenerative diseases, cancer, and metabolic diseases. google.com

The derivatives of this compound are being developed for use in targeted therapies. The modulation of the integrated stress response (ISR) pathway is a key target in several diseases, including cancer. google.com The activation of this pathway has been shown to have potential in cancer therapy by, for instance, promoting the infiltration of immune cells into tumors. google.com Therefore, the novel ISR modulators synthesized using this compound as a starting material are considered potential anti-cancer agents. google.com Their therapeutic potential also extends to other targeted applications, such as in the treatment of neurodegenerative diseases where the ISR pathway is also implicated. google.com

Research Findings on the Application of this compound
Application AreaRole of this compoundResulting Compound ClassBiological TargetPotential Therapeutic UseSource
Drug SynthesisKey Intermediate / ReactanteIF2B ModulatorsIntegrated Stress Response (ISR) PathwayCancer, Neurodegenerative Diseases, Metabolic Diseases google.com

The pyridine ring is a core component of many compounds investigated for antimicrobial properties. Various derivatives, such as those containing chloro and hydroxy groups, have shown activity against a range of bacteria and fungi, including S. aureus, E. coli, and C. albicans. However, a review of the available scientific and patent literature did not identify specific research detailing the development or testing of this compound or its direct derivatives as antimicrobial agents.

Substituted pyridines are a well-established class of compounds in the development of various enzyme inhibitors. For example, certain imidazole-based molecules with pyridine substituents are known to be selective inhibitors of p38 mitogen-activated protein (MAP) kinase. However, specific research data linking this compound to the inhibition of p38α MAP kinase, acetylcholinesterase, α-amylase, or α-glucosidase is not available in the public domain. The documented therapeutic target for derivatives of this compound is the modulation of the eIF2B-regulated pathway, which is distinct from the enzymes listed. google.com

Agrochemical Development

Methylpyridine derivatives, in particular, are instrumental in the production of fourth-generation agrochemical products, which are characterized by high efficacy and low toxicity. agropages.com The specific substitution pattern of this compound makes it a valuable synthon for creating more complex molecules with desired agrochemical properties. Research in this area focuses on leveraging the unique reactivity of the chloro and fluoro substituents to build molecules that can selectively target pests or weeds while minimizing harm to non-target organisms and the environment.

Herbicides and Pesticides

While specific, commercialized herbicides or pesticides directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of chlorofluoromethylpyridines plays a pivotal role in the synthesis of numerous market-leading products. These compounds are key building blocks for creating active ingredients that exhibit potent herbicidal and pesticidal activities. agropages.comnih.gov

For instance, derivatives of trifluoromethylpyridine, which share structural similarities, are precursors to some of the most successful herbicides and pesticides. nih.gov The synthesis of these agrochemicals often involves multi-step processes where the halogenated pyridine core is modified to introduce other functional groups that are essential for their biological activity. The table below illustrates some prominent agrochemicals derived from related pyridine intermediates, highlighting the importance of this class of compounds.

Agrochemical ClassActive Ingredient (Example)Precursor Intermediate (Related Class)
HerbicideFluazifop-butyl2-chloro-5-trifluoromethylpyridine
HerbicideHaloxyfop-P-methylHalogenated Pyridine Derivative
FungicideFluazinam2-amino-3-chloro-5-trifluoromethyl pyridine
InsecticideChlorfenapyr2-chloro-6-trichloromethyl pyridine

The development of novel herbicides and pesticides continues to be an active area of research, with a focus on creating compounds with improved efficacy, better environmental profiles, and mechanisms of action that can combat resistance in target species. acs.orgmdpi.comnih.gov The unique electronic properties conferred by the chloro and fluoro substituents on the pyridine ring are instrumental in achieving these goals.

Crop Protection Agents

The application of this compound and its derivatives extends to the broader field of crop protection agents. These agents are designed to safeguard crops from a variety of threats, including weeds, insects, and fungal diseases, thereby ensuring food security and agricultural productivity. mdpi.compotterclarkson.com Halogen-containing pesticides, particularly those with pyridine scaffolds, have become indispensable in modern agriculture. nih.govresearchgate.net

The versatility of halogenated pyridines allows for the development of a wide array of crop protection agents with different modes of action. For example, by modifying the functional groups attached to the pyridine ring, chemists can fine-tune the compound's properties to target specific biological pathways in pests or weeds. This targeted approach is crucial for developing selective crop protection agents that are effective at low application rates and have minimal impact on the surrounding ecosystem.

Research has shown that the introduction of a pyridine moiety can enhance the systemic properties of a crop protection agent, allowing it to be absorbed and translocated throughout the plant, providing comprehensive protection. agropages.com The table below provides examples of crop protection agents developed from related pyridine-based intermediates.

Crop Protection AgentTarget Pest/WeedKey Intermediate Class
Herbicide (Grassy Weeds)Grassy WeedsHalogenated Pyridinyloxyphenoxypropionates
Fungicide (Various Fungi)Various Fungal PathogensPhenylpyridine Derivatives
Insecticide (Various Insects)Sucking and Chewing InsectsNeonicotinoids (from chloromethylpyridines)

The ongoing challenge in crop protection is the development of resistance in pest and weed populations. The synthesis of new molecules from intermediates like this compound is a key strategy to introduce new modes of action and overcome existing resistance mechanisms.

Material Science and Advanced Materials

While the primary applications of this compound are in the agrochemical sector, the broader class of fluorinated and chlorinated organic compounds holds significant potential in material science. The unique properties imparted by halogen atoms, such as high electronegativity, thermal stability, and specific reactivity, make them attractive building blocks for advanced materials.

Polymers and Coatings

Fluorinated polymers and coatings are well-known for their exceptional properties, including chemical inertness, low friction, and high thermal stability. While there is no specific documentation detailing the use of this compound in the synthesis of commercial polymers or coatings, the presence of both fluorine and a reactive chlorine atom on a stable pyridine ring suggests its potential as a monomer or an additive in the creation of specialty polymers.

The pyridine ring itself can be incorporated into polymer backbones to introduce specific functionalities, and the halogen atoms could serve as sites for further polymerization or cross-linking reactions. The development of novel polymers with tailored properties is an ongoing area of research, and functionalized pyridines are among the many building blocks being explored.

Materials with Specific Electronic and Optical Properties

The electronic and optical properties of organic molecules can be significantly influenced by the introduction of halogen atoms and heteroaromatic rings like pyridine. nih.gov Fluorine, being the most electronegative element, can alter the electron distribution within a molecule, which in turn affects its absorption and emission of light, as well as its electrical conductivity.

Other Specialty Chemical Applications

Beyond the well-established use of its parent class in agrochemicals and the potential in material science, specific "other" specialty chemical applications for this compound are not widely reported in the current body of scientific and patent literature. As a highly functionalized heterocyclic compound, it undoubtedly serves as a versatile intermediate in various organic syntheses.

Its utility would be found in research and development settings where chemists require a pyridine scaffold with a specific arrangement of chloro, fluoro, and methyl groups to construct complex target molecules. These could include novel pharmaceuticals, dyes, or other fine chemicals where the unique electronic and steric properties of this particular substitution pattern are desired. However, without specific documented examples, its role in other specialty chemical applications remains largely within the realm of synthetic chemistry research.

Q & A

Q. How are in vitro assays designed to evaluate the compound’s biological activity while minimizing cytotoxicity?

  • Methodological Answer : Use HEK293 or HepG2 cells for preliminary cytotoxicity screening (MTT assay). For target-specific activity (e.g., kinase inhibition), employ TR-FRET (time-resolved fluorescence resonance energy transfer) assays with Z’-factor validation. Dose-response curves (0.1–100 μM) identify IC₅₀ values, normalized to positive controls (e.g., staurosporine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.